molecular formula C7H14ClNO3 B2898675 2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride CAS No. 1909305-55-0

2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride

Cat. No.: B2898675
CAS No.: 1909305-55-0
M. Wt: 195.64
InChI Key: DRTGJKKHCJXVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride typically involves the reaction of 2,6-dimethylmorpholine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

2,6-Dimethylmorpholine-3-carboxylic acid hydrochloride (CAS No. 1909305-55-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure

The compound features a morpholine ring substituted with two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 3 position. The hydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for biological studies.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against multiple bacterial strains.
  • Antiviral Properties : Shows promise in inhibiting viral replication.
  • Enzyme Inhibition : Acts on specific enzymes, affecting various biochemical pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes, inhibiting their function and blocking substrate access. This mechanism is crucial in antimicrobial and antiviral activities.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways and cellular responses.
  • Pathway Modulation : The compound can affect various biochemical pathways, leading to alterations in cellular functions.

Antimicrobial Activity

A study highlighted the compound's efficacy against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be below 0.25 µg/mL for several strains, indicating strong antibacterial properties.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus<0.25
Escherichia coli1–4
Pseudomonas aeruginosa1–8
Acinetobacter baumannii1–4

These results underscore the potential of this compound as a therapeutic agent against resistant bacterial strains .

Antiviral Properties

The compound has also been evaluated for its antiviral effects, particularly against Dengue virus (DENV). Research indicated that derivatives of this compound inhibited key kinases involved in viral replication, demonstrating a correlation between kinase inhibition and antiviral activity .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, researchers tested the antibacterial efficacy of this compound against multidrug-resistant (MDR) strains of Staphylococcus aureus. The study concluded that the compound significantly reduced bacterial viability compared to untreated controls.

Case Study 2: Antiviral Mechanism

A study focusing on DENV infection revealed that treatment with the compound led to decreased levels of phosphorylated AP2M1 in Huh7 cells. This finding suggests that the compound's mechanism involves modulation of the AP-2 complex, crucial for viral entry into host cells .

Properties

IUPAC Name

2,6-dimethylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-4-3-8-6(7(9)10)5(2)11-4;/h4-6,8H,3H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTGJKKHCJXVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(C(O1)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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